4-Azidopyridine

Übersicht

Beschreibung

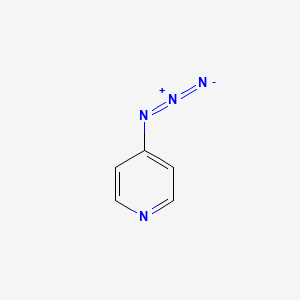

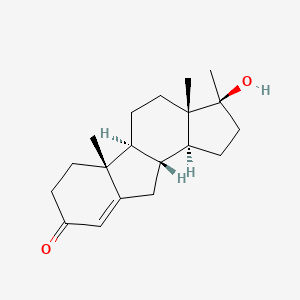

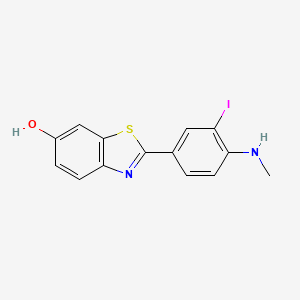

4-Azidopyridine is a chemical compound with the molecular formula C5H4N4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it can form adducts with SiCl4 .

Molecular Structure Analysis

The molecular structure of 4-Azidopyridine has been analyzed using various methods such as DFT/B3LYP/6-31G*/LANL2DZ . The reactivity descriptors were thoroughly examined to determine which cluster had the best biological potential for adsorption .Chemical Reactions Analysis

The photochemical properties of 4-Azidopyridine and its derivatives have been reported in several studies . The quantum yield of photodissociation of 4-azidopyridine decreases from 0.8 to 0.2-0.3 upon protonation or methylation at the endocyclic nitrogen atom .Physical And Chemical Properties Analysis

4-Azidopyridine has a molecular weight of 120.11 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 1. Its exact mass and monoisotopic mass are 120.043596145 g/mol. Its topological polar surface area is 27.2 Ų .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry: Hexacoordinate Silicon Complexes

4-Azidopyridine is utilized in the synthesis of hexacoordinate silicon complexes, such as SiCl4(4-Azidopyridine)2. This complex exhibits interesting behavior upon dissolution and cooling, forming two different crystalline modifications featuring distinct trans-conformers . The study of these conformers provides valuable insights into the coordination chemistry and the influence of complexation on click reactions with other compounds like phenylacetylene.

Organic Synthesis: Click Chemistry

In organic synthesis, 4-Azidopyridine plays a crucial role in click chemistry reactions. It is involved in (3+2)-cycloaddition reactions, yielding a mixture of triazole products. These reactions are significant for constructing complex molecules with potential applications in pharmaceuticals and materials science .

NMR Spectroscopy: Structural Elucidation

The compound is also important in NMR spectroscopy for confirming the presence of specific structures in solutions. For instance, the 29 Si NMR signal characteristic for the tetracoordinate Si atom of SiCl4 is confirmed by the presence of 4-Azidopyridine . This application is critical for the structural elucidation of chemical species in various states.

Materials Science: Homocoupling Reactions

4-Azidopyridine analogs are used in catalyzing homocoupling reactions to produce 1,3-diynes, which have technologically relevant applications in materials science. These reactions are facilitated under mild conditions and emphasize the utility of 4-Azidopyridine derivatives in the synthesis of new materials .

Ligand Chemistry: Influence on Reaction Pathways

The equilibrium of 4-Azidopyridine with its tetrazole isomer can be exploited to influence reaction pathways. This property is particularly useful in reactions where the presence of a ligand can alter the outcome, such as in the Glaser-Hay reaction .

Computational Chemistry: Energetic and Stability Analyses

4-Azidopyridine complexes are subjects of computational analyses to investigate energetic differences and stability. Such studies are essential for understanding the fundamental properties of chemical compounds and predicting their behavior in various environments .

Crystallography: Kinetic Control of Crystallization

The crystallization behavior of 4-Azidopyridine complexes, influenced by kinetic control, is a field of interest in crystallography. The ability to obtain different crystalline forms by manipulating cooling rates provides valuable knowledge for the design of crystallization processes .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

4-Azidopyridine, also known as 4-Aminopyridine (4-AP), primarily targets voltage-gated potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials .

Mode of Action

4-Azidopyridine acts as a potassium channel blocker . It binds to the open state of the potassium channels, inhibiting their function . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The overall effect is an enhancement of neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 4-Azidopyridine is the neuronal signaling pathway . By blocking potassium channels, 4-Azidopyridine prolongs action potentials, leading to an increased release of neurotransmitters. This enhances the signaling between neurons, which can have various downstream effects depending on the specific neurotransmitters and neurons involved .

Pharmacokinetics

4-Azidopyridine is rapidly and completely absorbed from the gastrointestinal tract, with a bioavailability of 96% . The half-life of 4-Azidopyridine is relatively short, approximately 3-4 hours .

Result of Action

The primary result of 4-Azidopyridine’s action is the enhancement of neuronal signaling . This can lead to improvements in various neurological functions, depending on the specific neurons and neurotransmitters involved . For example, 4-Azidopyridine has been used to manage some of the symptoms of multiple sclerosis, including improving walking ability .

Action Environment

The action of 4-Azidopyridine can be influenced by various environmental factors. For example, the drug’s absorption and efficacy can be affected by the pH of the gastrointestinal tract. Additionally, the drug’s stability and efficacy can be influenced by temperature

Eigenschaften

IUPAC Name |

4-azidopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4/c6-9-8-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSJKRDTLONZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462536 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azidopyridine | |

CAS RN |

39910-67-3 | |

| Record name | 4-azidopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(2R)-1-(4-Fluorobenzyl)pyrrolidin-2beta-yl]methyl]-2,3-dimethoxy-5-iodobenzamide](/img/structure/B1251062.png)

![[(2R,3S,4R,6R)-6-(4a,8,12b-trihydroxy-3-methyl-1,7,12-trioxo-4H-benzo[a]anthracen-9-yl)-4-hydroxy-2-methyloxan-3-yl] (2E,4E)-deca-2,4-dienoate](/img/structure/B1251068.png)

![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)

![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)

![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)